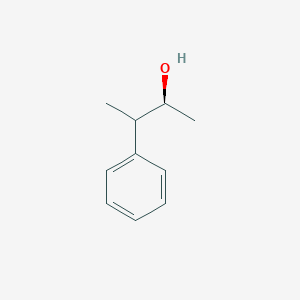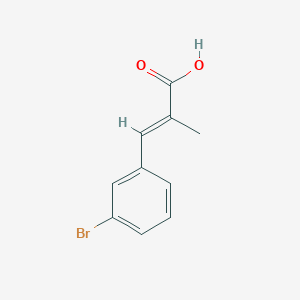
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by its unique molecular structure that includes a trimethyl group and a propan-2-yloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of the purine nucleus. The reaction conditions often require a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction proceeds through the nucleophilic substitution of the hydrogen atom at the 8-position of the purine ring with the propan-2-yloxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives.
Aplicaciones Científicas De Investigación
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The pathways involved in its action are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its propan-2-yloxy group differentiates it from other similar compounds, leading to unique interactions and applications.
Propiedades
Número CAS |
5438-73-3 |
|---|---|
Fórmula molecular |
C11H16N4O3 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-8-propan-2-yloxypurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3/c1-6(2)18-10-12-8-7(13(10)3)9(16)15(5)11(17)14(8)4/h6H,1-5H3 |
Clave InChI |
LJYOCZJIXAJSQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12043424.png)


![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12043438.png)


![Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043473.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12043478.png)


![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12043503.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043514.png)

